molecular formula C8H6ClNOS B12866348 2-Chloro-6-(methylthio)benzo[d]oxazole

2-Chloro-6-(methylthio)benzo[d]oxazole

Cat. No.: B12866348
M. Wt: 199.66 g/mol
InChI Key: ITNVEXGSALOMBI-UHFFFAOYSA-N
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Description

2-Chloro-6-(methylthio)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(methylthio)benzo[d]oxazole typically involves the reaction of 2-aminophenol with various reagents. One common method is the condensation of 2-aminophenol with an appropriate aldehyde or ketone in the presence of a catalyst. For instance, the reaction of 2-aminophenol with chloroacetic acid and hydrochloric acid can yield 2-(chloromethyl)-1H-benzo[d]imidazole, which can then be further reacted to form the desired benzoxazole derivative .

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves the use of efficient catalytic systems and eco-friendly pathways. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are employed to enhance the yield and selectivity of the reactions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom or other substituents.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

2-Chloro-6-(methylthio)benzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity could involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-(methylthio)benzo[d]thiazole: Similar structure but contains a sulfur atom in place of the oxygen atom in the benzoxazole ring.

    2-Chloro-6-(methylthio)benzo[d]imidazole: Contains a nitrogen atom in place of the oxygen atom in the benzoxazole ring.

    2-Chloro-6-(methylthio)benzo[d]oxazoline: Similar structure but with a different oxidation state of the nitrogen atom.

Uniqueness

2-Chloro-6-(methylthio)benzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities. The presence of both chlorine and methylthio groups enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C8H6ClNOS

Molecular Weight

199.66 g/mol

IUPAC Name

2-chloro-6-methylsulfanyl-1,3-benzoxazole

InChI

InChI=1S/C8H6ClNOS/c1-12-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3

InChI Key

ITNVEXGSALOMBI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(O2)Cl

Origin of Product

United States

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